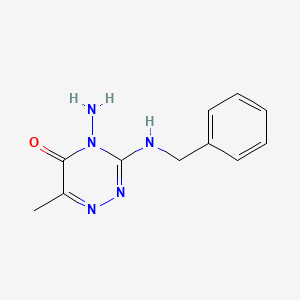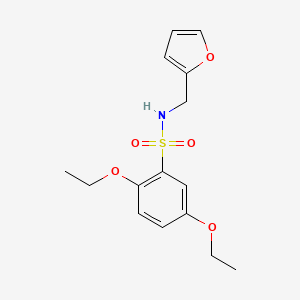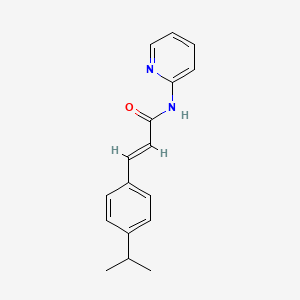
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule compound that has been widely used in scientific research due to its unique chemical structure and properties. MTA has been found to have various biochemical and physiological effects, making it a promising compound for different applications in the field of medicine and biotechnology.
Wirkmechanismus
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of SAHH, which leads to the accumulation of SAH in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
Biochemical and Physiological Effects
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been found to have various biochemical and physiological effects on cells. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has also been found to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it an ideal tool for studying cellular processes. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to have low toxicity and high stability, making it a safe and reliable compound for experiments. However, 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several potential future directions for research. One area of interest is the development of 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer, inflammation, and viral infections. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has also been found to modulate the expression of genes involved in epigenetic regulation, making it a promising compound for the development of epigenetic therapies. Another area of interest is the development of 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based probes for imaging and diagnostic purposes. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based probes can be used to visualize cellular processes and molecular interactions in vivo, providing valuable information for disease diagnosis and treatment.
Synthesemethoden
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized by the reaction between benzylamine and 2-cyano-4,6-dimethylamino pyrimidine in the presence of a catalyst. The resulting 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one compound is then purified through recrystallization to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively used in scientific research as a tool for studying different cellular processes and molecular mechanisms. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been found to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), which leads to the accumulation of S-adenosylhomocysteine (SAH) in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
Eigenschaften
IUPAC Name |
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8-10(17)16(12)11(15-14-8)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVATVANXPYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-[1,2,4]Triazin-5-one, 4-amino-3-benzylamino-6-methyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)




![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)


